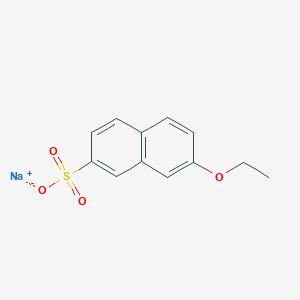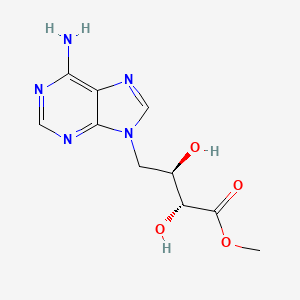
Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a dihydroxybutanoate moiety. The presence of the amino group and the hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups, followed by the introduction of the purine base through nucleophilic substitution. The final steps often involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups onto the purine base.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, which are essential for DNA and RNA synthesis. Researchers investigate its effects on cellular metabolism and genetic regulation.
Medicine
In medicine, (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is explored for its potential therapeutic applications. Its ability to interact with nucleic acids makes it a candidate for antiviral and anticancer drugs. Studies focus on its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients for various products.
Mecanismo De Acción
The mechanism of action of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can bind to specific sites on DNA or RNA, affecting their function and stability. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological roles.
Uniqueness
(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and amino groups allows for diverse chemical reactions and interactions, making it a versatile compound in various scientific fields.
Propiedades
Número CAS |
25616-63-1 |
|---|---|
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
methyl (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoate |
InChI |
InChI=1S/C10H13N5O4/c1-19-10(18)7(17)5(16)2-15-4-14-6-8(11)12-3-13-9(6)15/h3-5,7,16-17H,2H2,1H3,(H2,11,12,13)/t5-,7-/m1/s1 |
Clave InChI |
DQSWNDKQONYEFS-IYSWYEEDSA-N |
SMILES isomérico |
COC(=O)[C@@H]([C@@H](CN1C=NC2=C(N=CN=C21)N)O)O |
SMILES canónico |
COC(=O)C(C(CN1C=NC2=C(N=CN=C21)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


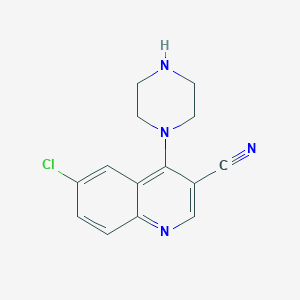
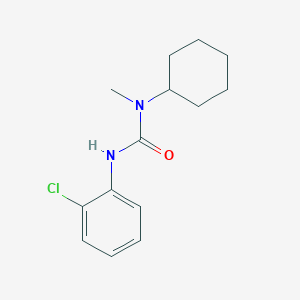
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
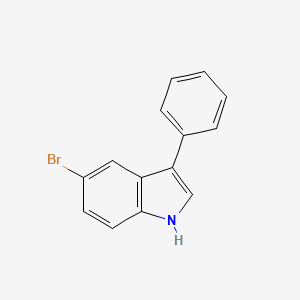
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
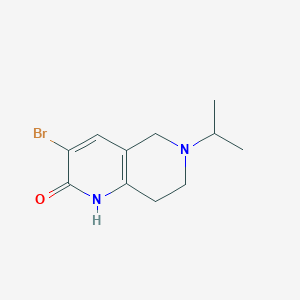
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
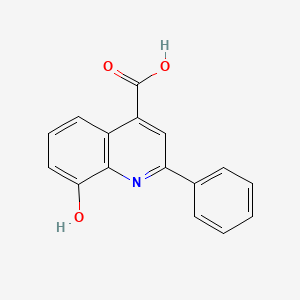
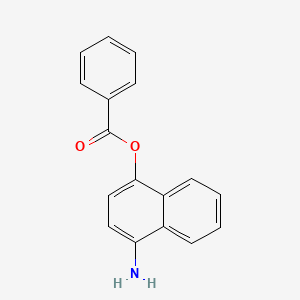
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
